molecular formula C9H11NO3 B6258718 N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 500023-37-0

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B6258718
CAS No.: 500023-37-0
M. Wt: 181.2
InChI Key:
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Description

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO3. It is a derivative of hydroxylamine and is characterized by the presence of a methylene bridge between the hydroxylamine and a 2,4-dimethoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine can be synthesized through the condensation reaction between 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is typically carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2,4-dimethoxybenzaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{2,4-dimethoxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dimethoxybenzaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds and derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
  • N-[(4-fluorophenyl)methylidene]hydroxylamine
  • N-[(2,4-dimethoxyphenyl)methylidene]aniline

Uniqueness

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of two methoxy groups on the aromatic ring, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

500023-37-0

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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